(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H6BrFN2·2HCl. It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 4-bromo-2-fluoropyridine with methanamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoropyridin-2-yl)methanamine dihydrochloride
- (4-Bromo-3-fluoropyridin-2-yl)methanamine
- (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride
Uniqueness
(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C6H8BrCl2FN2 |
---|---|
Molecular Weight |
277.95 g/mol |
IUPAC Name |
(4-bromo-2-fluoropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrFN2.2ClH/c7-5-1-2-10-6(8)4(5)3-9;;/h1-2H,3,9H2;2*1H |
InChI Key |
QQJPSEJRTPNABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CN)F.Cl.Cl |
Origin of Product |
United States |
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